Structural Scaffold Distinction: Geminal 3-Methyl-3-Amine vs. Unsubstituted 3-Aminopiperidines
Unlike 1-benzylpiperidin-3-amine (CAS 60407-35-4), which lacks the C3-methyl group, 1-Benzyl-3-methylpiperidin-3-amine possesses a quaternary stereocenter at the 3-position of the piperidine ring . This geminal substitution creates a fixed, rigid spatial orientation for the primary amine, preventing free rotation and altering the compound‘s overall three-dimensional pharmacophore compared to the conformationally flexible 3-amino analog . This structural differentiation is critical for SAR studies, as it introduces a steric clash and an axial/equatorial preference that can dramatically alter target binding affinity, while also providing a chemically robust tertiary carbinamine less prone to oxidation than secondary amines found in other analogs .
| Evidence Dimension | Molecular structure and chirality |
|---|---|
| Target Compound Data | 1-Benzyl-3-methylpiperidin-3-amine (C13H20N2); Contains a tertiary carbinamine (C3 quaternary stereocenter) |
| Comparator Or Baseline | 1-Benzylpiperidin-3-amine (C12H18N2); Contains a secondary amine (C3 methine, no quaternary center) |
| Quantified Difference | Presence vs. absence of a geminal C3-methyl group and a quaternary stereocenter |
| Conditions | Molecular structure comparison based on established chemical principles |
Why This Matters
Procurement of this specific scaffold is essential for projects requiring a sterically hindered, conformationally restricted 3-aminopiperidine building block that cannot be emulated by simpler, more flexible analogs.
